1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
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Overview
Description
1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2-oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with an appropriate acylating agent, such as 2-oxopropyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydroxide to facilitate the reaction. The resulting intermediate is then reacted with phenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-((2-oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit transglutaminase 2 by targeting its active site cysteine for acetonylation . This inhibition can lead to various biological effects, such as the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxopropyl)theobromine: A derivative of theobromine with similar structural features.
1,3,4-Thiadiazole Derivatives: Compounds with the same thiadiazole ring but different substituents.
Uniqueness
1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is unique due to its specific combination of the thiadiazole ring and the phenylurea moiety, which imparts distinct biological activities and chemical properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-8(17)7-19-12-16-15-11(20-12)14-10(18)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKKRRMWAYWVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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